molecular formula C16H18N2O2 B2434228 2-Furyl 4-benzylpiperazinyl ketone CAS No. 346698-80-4

2-Furyl 4-benzylpiperazinyl ketone

Cat. No.: B2434228
CAS No.: 346698-80-4
M. Wt: 270.332
InChI Key: YGRGLGPDOSSBPC-UHFFFAOYSA-N
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Description

2-Furyl 4-benzylpiperazinyl ketone is an organic compound that features a furan ring and a piperazine moiety linked by a ketone group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl 4-benzylpiperazinyl ketone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the reactions involved .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Furyl 4-methylpiperazinyl ketone: Similar structure but with a methyl group instead of a benzyl group.

    2-Furyl 4-phenylpiperazinyl ketone: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-Furyl 4-benzylpiperazinyl ketone is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes . This structural feature may contribute to its distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGLGPDOSSBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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